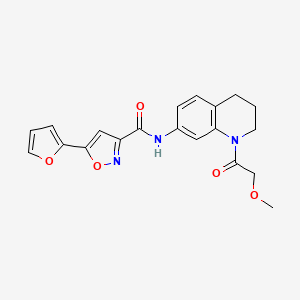
5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical structure.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis process.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes the reagents and conditions under which the compound reacts.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.科学研究应用
Bioreductive Pro-drug Applications
Research by Berry et al. (1997) on 5-substituted isoquinolin-1-ones, through synthesis involving Curtius rearrangement, highlights the potential of nitrofuranylmethyl derivatives as pro-drugs for selective therapeutic drug release in hypoxic solid tumors. These compounds, including variations with a furan moiety, are designed for biomimetic reduction, suggesting a pathway for targeted drug delivery and activation within the tumor microenvironment Berry et al., 1997.
Antimicrobial and Antiprotozoal Agents
A study on azole derivatives by Başoğlu et al. (2013) indicated that compounds starting from furan-2-carbohydrazide, leading to triazole derivatives, exhibited antimicrobial activities. This research points to the versatility of furan derivatives in developing new antimicrobial agents Başoğlu et al., 2013. Similarly, Ismail et al. (2004) synthesized compounds with furan and imidazo[1,2-a]pyridine rings showing significant antiprotozoal activity, underscoring the potential of furan derivatives in treating protozoan infections Ismail et al., 2004.
Tubulin-Polymerization Inhibitors
The development of tubulin-polymerization inhibitors is another area of interest. Wang et al. (2014) explored modifications of the tetrahydroquinoline moiety to produce potent compounds against tubulin assembly, indicating potential applications in cancer therapy Wang et al., 2014.
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of furan derivatives provides foundational knowledge for further exploration of their therapeutic applications. Aleksandrov and Elchaninov (2017) discussed the synthesis of dihydroacenaphtho[5,4-d]thiazole derivatives via condensation and electrophilic substitution reactions, showcasing the chemical versatility of furan-containing compounds Aleksandrov & Elchaninov, 2017.
安全和危害
This involves studying the potential risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
未来方向
This involves potential areas of future research. It could include potential applications of the compound, or further studies to better understand its properties or mechanisms.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
属性
IUPAC Name |
5-(furan-2-yl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-12-19(24)23-8-2-4-13-6-7-14(10-16(13)23)21-20(25)15-11-18(28-22-15)17-5-3-9-27-17/h3,5-7,9-11H,2,4,8,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGBJVVYZGWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

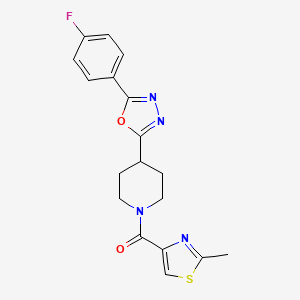
![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)
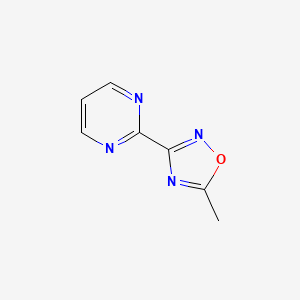
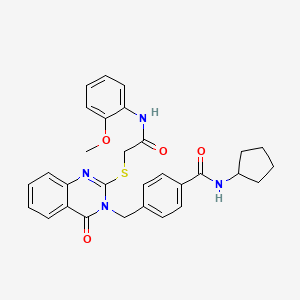
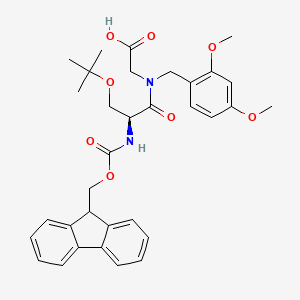
![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)
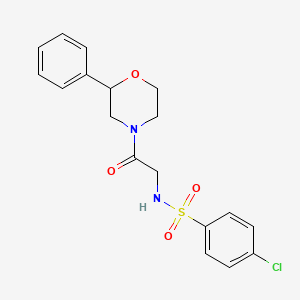
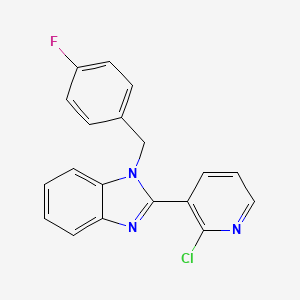
![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)
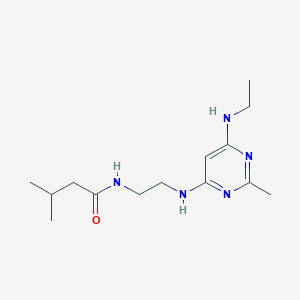
![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)